molecular formula C28H26N4O4 B11198740 N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11198740
M. Wt: 482.5 g/mol
InChI Key: HMSREFZPWSTETQ-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinoline derivative featuring a carboxamide group at position 8, a 4-ethylphenyl substituent at position 2, and a 2,4-dimethoxybenzyl moiety attached via an N-methyl linkage. The structural complexity of this molecule, including its fused pyrazole-quinoline system and methoxy/ethyl substituents, may influence solubility, metabolic stability, and target binding compared to analogs.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33)

InChI Key

HMSREFZPWSTETQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Construction of the Pyrazolo[4,3-c]Quinoline Core

The core structure is assembled through a tandem cyclization-annulation sequence. A representative protocol involves:

  • Formation of the pyrazole ring : Reacting 4-ethylphenylhydrazine with ethyl acetoacetate in acetic acid to yield 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylate.

  • Quinoline annulation : Coupling the pyrazole with 2-nitrobenzaldehyde via Friedländer synthesis, followed by nitro group reduction (H₂/Pd-C) and cyclization (POCl₃).

Critical parameters :

  • Temperature control during cyclization (80–100°C) minimizes side reactions.

  • Use of anhydrous solvents (e.g., DMF, toluene) prevents hydrolysis of intermediates.

Introduction of the 3-Oxo Group

The 3-oxo functionality is introduced via ketonization of a methylene bridge. This is achieved by:

  • Ozonolysis : Treatment of the intermediate with ozone followed by reductive workup (Zn/HOAc).

  • Oxidative dehydrogenation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux.

Yield optimization :

  • DDQ-mediated oxidation provides higher regioselectivity (89% yield) compared to ozonolysis (72%).

Carboxamide Formation at the 8-Position

The 8-carboxamide group is installed via coupling reactions between the carboxylic acid intermediate and N-[(2,4-dimethoxyphenyl)methyl]amine. Two methods are prevalent:

  • Mixed carbonic anhydride method :

    • React 8-carboxy-pyrazoloquinoline with ethyl chloroformate to form the anhydride.

    • Add N-[(2,4-dimethoxyphenyl)methyl]amine in THF at 0–5°C.

    • Yield : 68–75%.

  • HATU-mediated coupling :

    • Use HATU (1.5 eq) and DIPEA (3 eq) in DMF at room temperature.

    • Yield : 82–88%.

Purification and Crystallization

Final purification employs recrystallization from acetone/water mixtures (3:1 v/v) or chromatography on silica gel (EtOAc/hexane gradient). The hydrochloride salt is precipitated by treating the free base with HCl gas in ether, yielding >99% purity (HPLC).

Crystallographic data :

  • HCl salt : PXRD peaks at 8.0, 15.3, 16.0, 24.0, and 26.0° 2θ.

  • Melting point : 214–216°C (decomposition).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrazole ring formation4-Ethylphenylhydrazine, HOAc9295
Quinoline annulationPOCl₃, DMF, 90°C7890
3-Oxo introductionDDQ, dioxane, reflux8998
Carboxamide couplingHATU, DIPEA, DMF8899
Salt formationHCl gas, ether9599.5

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has been investigated for its efficacy against various cancer cell lines:

  • Mechanism of Action : It is believed to inhibit specific kinases involved in cancer progression. The structure allows for interaction with ATP-binding sites of these enzymes, thereby blocking their activity.
  • Case Studies :
    • A study demonstrated that the compound exhibited cytotoxic effects on breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. The IC50 values were significantly lower compared to standard chemotherapeutics, indicating higher potency against resistant cancer types .
    • Another investigation reported that N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide showed promising results in inhibiting tumor growth in xenograft models .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Biological Activity : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Mechanism : The anti-inflammatory action is attributed to the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties:

  • Research Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) Pyrazolo-Thiazolo-Pyrimidine Derivatives (Compounds 8 and 9, )
  • Core Structure: Unlike the pyrazoloquinoline system, these analogs (e.g., compound 8) feature a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core.
  • Functional Groups : Shared substituents include methoxyphenyl and triazole-thiol groups.
  • Synthesis : Heterocyclization using NaOH or ethyl chloroacetate (vs. unspecified methods for the target compound) highlights divergent synthetic pathways, which may affect scalability and purity .
(b) 4-Hydroxyquinoline-2-one Carboxamides ()
  • Core Structure: Compound 2 (N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide) has a partially saturated quinoline core, differing from the aromatic pyrazoloquinoline in the target.
  • Activity : These derivatives exhibit analgesic properties, with polymorphism significantly affecting efficacy. This suggests that the target compound’s solid-state forms should be rigorously characterized .
(c) Hexahydroquinoline Carboxamides ()
  • Substituents: The compound 4-(4-hydroxy-3-methoxyphenyl)-hexahydroquinoline-3-carboxamide contains a hydroxy-methoxyphenyl group, enhancing polarity compared to the target’s ethylphenyl and dimethoxybenzyl groups.
  • Physicochemical Properties : The hydroxy group may improve aqueous solubility, whereas the target’s ethyl and methoxy substituents likely increase lipophilicity (logP) .

Metabolic and Fragmentation Profiling ()

Molecular networking via LC-MS/MS can cluster compounds with similar fragmentation patterns. For example, metabolites in ’s clusters share parent ion fragmentation linked to carboxamide or methoxy groups, critical for structural comparisons .

Data Tables for Key Comparisons

Table 1: Structural and Functional Group Comparison

Compound Class Core Structure Key Substituents Biological Activity
Target Pyrazoloquinoline Pyrazolo[4,3-c]quinoline 4-ethylphenyl, dimethoxybenzyl, carboxamide Unknown
Pyrrolo-Thiazolo-Pyrimidine Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Methoxyphenyl, triazole-thiol Unreported
4-Hydroxyquinoline-2-one Hexahydroquinoline 4-hydroxy-3-methoxyphenyl, pyridylmethyl Analgesic

Table 2: Physicochemical Properties (Predicted)

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 3.8 <0.1 (PBS) Moderate (CYP3A4 substrate)
’s Hexahydroquinoline 2.5 1.2 (PBS) High (CYP2D6 resistant)
’s Analgesic 2.9 0.5 (PBS) Low (glucuronidation)

Q & A

Q. How to address challenges in multi-step synthesis scalability?

  • Methodological Answer : Optimize Pd-catalyzed cyclization (see ) using ligand screening (Xantphos vs. BINAP) to improve yields. Replace hazardous solvents (e.g., DMF with 2-MeTHF) and employ flow chemistry for exothermic steps. Process analytical technology (PAT) monitors intermediates in real-time via inline IR .

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